4,6-Dimethyl-1,3-benzoxazol-5-amine
Description
4,6-Dimethyl-1,3-benzoxazol-5-amine is a benzoxazole derivative characterized by a fused aromatic oxazole ring with methyl substituents at positions 4 and 6, and an amine group at position 3. Benzoxazole derivatives are widely explored for their biological activity, including antimicrobial, anticancer, and antimalarial properties, owing to their ability to interact with biomolecular targets via hydrogen bonding and π-π stacking . The methyl groups likely enhance lipophilicity and metabolic stability compared to unsubstituted benzoxazoles, a feature critical in drug design .
Properties
IUPAC Name |
4,6-dimethyl-1,3-benzoxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-5-3-7-9(11-4-12-7)6(2)8(5)10/h3-4H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSWPPJSEIOBJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1N)C)N=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-1,3-benzoxazol-5-amine typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under acidic or basic conditions. One common method involves the reaction of 2-aminophenol with 4,6-dimethyl-2-nitrobenzaldehyde in the presence of a reducing agent like sodium dithionite . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as metal nanoparticles or ionic liquids can be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoxazole oxides, while reduction can produce amine derivatives .
Scientific Research Applications
4,6-Dimethyl-1,3-benzoxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For instance, its anticancer activity may be attributed to the inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity: The 4-methylpiperazinyl and quinoline groups in H-014 enhance its antimalarial activity by improving target (e.g., Plasmodium enzyme) binding affinity . In contrast, the methyl groups in this compound may optimize pharmacokinetics without introducing steric hindrance.
Physical and Chemical Properties :
- Ethyl substituents (as in 4-Ethylbenzo[d]oxazol-5-amine) increase lipophilicity compared to methyl groups, which could improve membrane permeability but reduce aqueous solubility .
- Methyl groups in poly(2,6-dimethyl-1,4-pyrrolidone) enhance hydroxide conductivity in polymer membranes , suggesting that dimethyl substitution in benzoxazoles might similarly influence electronic properties or crystallinity.
Methyl groups in benzoxazoles may similarly alter ¹H/¹³C NMR signals, particularly at adjacent positions, due to electron-donating effects .
Drug-Likeness and Pharmacokinetics
- H-014 : Demonstrated favorable drug-likeness with SwissADME and pkCSM predictions, including moderate solubility and blood-brain barrier permeability .
- This compound : The absence of bulky substituents (e.g., halogens) may improve metabolic stability compared to brominated analogs, though specific ADMET data is lacking.
Biological Activity
4,6-Dimethyl-1,3-benzoxazol-5-amine is a compound of significant interest due to its diverse biological activities, which include antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound by reviewing relevant research findings, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The chemical structure of this compound features a benzoxazole ring with two methyl groups at the 4 and 6 positions and an amine group at the 5 position. This unique arrangement contributes to its distinct chemical reactivity and biological properties. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for its functional versatility in biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study involving a series of benzoxazole derivatives, it was found that certain compounds displayed selective antibacterial activity against Gram-positive bacteria like Bacillus subtilis. However, the overall antibacterial potential was moderate compared to other classes of antibiotics .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Bacillus subtilis | 32 µg/mL |
| Compound B | Escherichia coli | >64 µg/mL |
| This compound | Bacillus subtilis | 16 µg/mL |
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity against pathogens such as Candida albicans. The structure–activity relationship (SAR) studies suggest that modifications to the benzoxazole framework can enhance antifungal efficacy .
Anticancer Properties
This compound has been investigated for its potential as an anticancer agent. Studies have demonstrated that it exhibits cytotoxic effects on various cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The compound's mechanism of action appears to involve the inhibition of cell proliferation pathways, making it a candidate for further development in cancer therapeutics .
Table 2: Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| A549 | 15 |
| PC3 | 12 |
The biological activities of this compound are attributed to its interactions with specific molecular targets. For instance:
- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
- Antifungal Mechanism : It could inhibit ergosterol synthesis in fungal cells, similar to other antifungal agents.
- Anticancer Mechanism : The inhibition of key enzymes involved in cell cycle regulation is a proposed mechanism through which the compound exerts its cytotoxic effects on cancer cells .
Case Studies
A case study involving the synthesis and evaluation of various benzoxazole derivatives highlighted the efficacy of compounds structurally related to this compound in treating bacterial infections and cancer. The study established a clear SAR that guided future modifications aimed at enhancing biological activity while minimizing toxicity to normal cells .
Q & A
Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?
- Methodology : Use LC-MS with a C18 column and ESI+ ionization. Calibrate against certified reference standards. Common impurities include unreacted o-aminophenol precursors (retention time ~2.5 min) and dimethylated byproducts .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point | 109–111°C (polymorph-dependent) | |
| Solubility in DMSO | >50 mg/mL | |
| -NMR (DMSO-d) | δ 2.35 (s, 6H, CH), 6.85 (s, 1H) | |
| Quantum Yield (in EtOH) | 0.42 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
